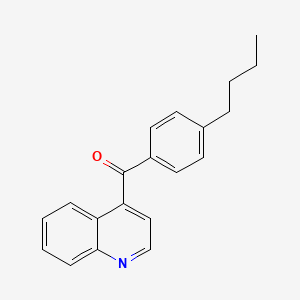

4-(4-Butylbenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-14-21-19-8-5-4-7-17(18)19/h4-5,7-14H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFOWSOJRKKUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Butylbenzoyl Quinoline and Analogues

Classical and Modern Synthetic Routes to 4-Quinoline Derivatives

The synthesis of the core quinoline (B57606) ring system is a well-established field in heterocyclic chemistry. Over the years, numerous named reactions have been developed, each offering a unique approach to constructing this bicyclic aromatic scaffold. These classical methods, alongside more recent advancements in catalysis, provide a versatile toolkit for chemists.

Cyclization Reactions in Quinoline Ring Formation

The formation of the quinoline ring is typically achieved through cyclization reactions that build the pyridine (B92270) portion of the heterocycle onto a pre-existing benzene (B151609) ring. Several classical methods are cornerstones of this approach.

Gould–Jacobs Reaction : This reaction prepares quinolines, particularly 4-hydroxyquinoline (B1666331) (or quinolin-4-one) derivatives, from anilines and alkoxymethylenemalonic esters. wikiwand.commdpi.com The process begins with the condensation of an aniline (B41778) with the malonic ester derivative. wikiwand.com The resulting intermediate then undergoes a thermal intramolecular cyclization at high temperatures (often >250 °C), followed by saponification and decarboxylation to yield the 4-hydroxyquinoline. wikiwand.commdpi.com The high temperatures required can sometimes lead to product decomposition, a limitation that has been addressed by using high-boiling point solvents or microwave heating to improve yields and shorten reaction times. mdpi.comablelab.eu

Friedländer Synthesis : Considered one of the most straightforward methods, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comresearchgate.net This reaction can be catalyzed by acids or bases and proceeds via an initial aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgalfa-chemistry.com A significant drawback is the instability of the 2-aminoaryl carbonyl starting materials, which are prone to self-condensation. nih.govnih.gov To circumvent this, "indirect" Friedländer syntheses have been developed, for instance, using more stable precursors like 2-aminobenzyl alcohols that are oxidized in situ. nih.gov

Doebner-Von Miller Reaction : This reaction is a variation of the Skraup synthesis and is used to form quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids. synarchive.comnih.gov The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones via an aldol condensation. wikipedia.org The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org This method is particularly useful for producing quinolines with substituents on the pyridine ring. nih.govnih.gov

Combes Synthesis : The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgslideshare.net The reaction first forms an enamine intermediate (a Schiff base), which is then cyclized using a strong acid like sulfuric acid or polyphosphoric acid (PPA). wikipedia.orgiipseries.org This method is distinct from others as it specifically uses a β-diketone substrate to generate the characteristic substitution pattern. wikipedia.org

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Typical Product | Catalyst/Conditions | Key Features |

|---|---|---|---|---|

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylate | High temperature (>250°C), thermal cyclization | Forms 4-hydroxy derivatives; multi-step process wikiwand.commdpi.com |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Substituted quinolines | Acid or Base catalysis | Simple and direct; starting materials can be unstable wikipedia.orgjk-sci.com |

| Doebner-Von Miller | Aniline, α,β-Unsaturated carbonyl | Substituted quinolines | Strong acid (e.g., HCl, H₂SO₄) | Versatile for various substitution patterns wikipedia.orgnih.gov |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinolines | Strong acid (e.g., H₂SO₄, PPA) | Specifically yields 2,4-disubstituted products wikipedia.orgiipseries.org |

Palladium-Catalyzed Decarboxylative Ortho-Acylation Approaches for Benzoyl Moieties

To introduce the 4-butylbenzoyl moiety, modern catalytic methods are highly effective. Palladium-catalyzed C-H activation is a powerful strategy for forming C-C bonds with high regioselectivity. The ortho-acylation of anilines or benzamides can be achieved using a removable directing group. acs.orgnih.gov In this approach, a directing group (such as a carbamate (B1207046) on an aniline) positions the palladium catalyst to activate a specific C-H bond ortho to it. acs.org

The reaction proceeds with an α-oxocarboxylic acid as the acyl source. The proposed mechanism involves the formation of a palladacycle intermediate via ortho-palladation. acs.orgacs.org Concurrently, the α-oxocarboxylic acid undergoes decarboxylation, often facilitated by an oxidant like K₂S₂O₈ or (NH₄)₂S₂O₈, to generate an acyl radical. acs.orgacs.org This radical then undergoes oxidative coupling with the palladacycle, followed by reductive elimination to yield the ortho-acylated product and regenerate the Pd(II) catalyst. acs.org This method allows for the synthesis of 2-amino aromatic ketones, which are key intermediates for the Friedländer synthesis of quinolines. acs.orgnih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses of Quinoline Systems

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts in modern synthesis. In the context of quinoline formation, NHCs can catalyze indirect Friedländer-type reactions. nih.govrsc.org This approach often starts with more stable precursors, such as 2-aminobenzyl alcohols and ketones. rsc.orgresearchgate.net The NHC is proposed to facilitate the oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde in situ. nih.gov This transiently formed, highly reactive 2-aminobenzaldehyde then rapidly undergoes condensation with a ketone and subsequent cyclization to form the quinoline product, avoiding the self-condensation side reactions associated with the classical Friedländer synthesis. nih.govrsc.org Some protocols may utilize a co-catalyst or an external oxidant like DMSO. nih.gov

Solvent-Free Fusion Methodologies for Quinoline Core Construction

In line with the principles of green chemistry, solvent-free methods for quinoline synthesis have gained significant attention. These reactions are often promoted by microwave irradiation or the use of solid-supported catalysts. core.ac.ukacademie-sciences.fr For instance, the Friedländer reaction can be performed efficiently under solvent-free conditions using catalysts like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, an ionic liquid that can be easily recovered and reused. academie-sciences.fr Another approach involves reacting an o-nitrobenzaldehyde with an enolizable ketone using SnCl₂·2H₂O under microwave irradiation; here, the tin(II) chloride acts as a reductant for the nitro group without the need for an additional catalyst or solvent. core.ac.uk Zeolites have also been employed as reusable, heterogeneous catalysts for the cyclization of 2-aminobenzophenones with ketones to form 2,4-disubstituted quinolines. rsc.org These methods offer advantages such as reduced waste, shorter reaction times, and often simpler work-up procedures. core.ac.ukacademie-sciences.fr

Cobalt(III)-Catalyzed C-H Amidation Protocols for Nitrogen-Containing Heterocycles

Recent advances in C-H activation have introduced cobalt catalysis as a more sustainable and cost-effective alternative to precious metals like palladium and rhodium. Cobalt(III)-catalyzed C-H amidation has been successfully applied to the synthesis of 4-quinolones. nih.govsnnu.edu.cnacs.org This method typically involves the reaction of aryl enaminones with an amidating reagent, such as a dioxazolone. snnu.edu.cn The enaminone acts as a weakly coordinating, bifunctional directing group. nih.govacs.org The cobalt catalyst directs the amidation to the C-H bond ortho to the enaminone group. The resulting amidated intermediate can then undergo a subsequent hydrolysis and cyclization reaction to afford the 4-quinolone core. nih.govsnnu.edu.cn This strategy demonstrates the power of modern catalysis in constructing complex heterocyclic systems with high efficiency and selectivity. acs.orgresearchgate.net

Strategies for Functionalization and Derivatization of 4-(4-Butylbenzoyl)quinoline

Once the this compound core is synthesized, its further derivatization can be achieved through various functionalization strategies, primarily targeting the C-H bonds of the quinoline ring. Transition metal-catalyzed C-H functionalization is a premier tool for introducing new substituents with high regioselectivity, expanding the chemical diversity of the parent molecule. nih.govrsc.org

The reactivity of the different positions on the quinoline ring (C2, C3, C5, C6, C7, C8) can be controlled by using directing groups or by leveraging the inherent electronic properties of the heterocycle. A common and effective strategy involves the temporary conversion of the quinoline to its corresponding quinoline N-oxide. nih.gov The N-oxide group acts as an activating and directing group, making the C2 and C8 positions particularly susceptible to functionalization through palladation or other metal-catalyzed reactions. nih.govsemanticscholar.org After the desired functional group (e.g., aryl, alkyl, alkenyl) has been introduced, the N-oxide can be easily removed by reduction to regenerate the quinoline. chemrxiv.org

This programmed, multi-step functionalization allows for the sequential decoration of the quinoline scaffold. For example, after an initial C-H functionalization directed by an N-oxide, other positions can be targeted. chemrxiv.org This late-stage diversification is a powerful approach in medicinal chemistry for rapidly generating libraries of related compounds for biological screening. rsc.orgchemrxiv.org The introduction of various functional groups can significantly alter the molecule's physicochemical and pharmacological properties.

Alkylation and Acylation Reactions on Quinoline and Benzoyl Moieties

The construction of the this compound scaffold fundamentally relies on Friedel-Crafts reactions, a cornerstone of organic synthesis for attaching substituents to aromatic rings. These electrophilic aromatic substitution reactions are categorized into two main types: alkylation and acylation.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto an aromatic ring. In the context of synthesizing the target molecule's benzoyl portion, butylbenzene (B1677000) is a key intermediate. The synthesis of butylbenzene can be achieved by reacting benzene with an appropriate butyl halide (e.g., 1-chlorobutane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The mechanism involves the formation of a butyl carbocation, which then attacks the benzene ring. However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement. For instance, the primary carbocation formed from 1-chlorobutane (B31608) can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene (B1681704) as a major byproduct. To circumvent this, acylation followed by reduction is often the preferred method for obtaining straight-chain alkylbenzenes.

Friedel-Crafts Acylation: This reaction is pivotal for introducing the acyl group (R-C=O) and is used to form the ketone linkage in this compound. The general mechanism involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. The Lewis acid coordinates with the halogen of the acyl chloride, facilitating the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the aromatic ring. Unlike alkylation, the acylium ion does not undergo rearrangement, ensuring the formation of the desired linear ketone structure. Furthermore, the product of acylation is a deactivated ketone, which prevents further reactions (polyacylation) on the same ring.

Direct Friedel-Crafts reactions on the quinoline ring itself are challenging. The nitrogen atom in the quinoline acts as a Lewis base and readily complexes with the Lewis acid catalyst, effectively neutralizing it and deactivating the ring system towards electrophilic attack. Therefore, synthetic strategies typically involve preparing the quinoline and benzoyl moieties separately before coupling them, or performing an intramolecular acylation to form a fused ring system which can then be modified. For instance, a 4-phenylquinoline (B1297854) derivative bearing a carboxylic acid at the 3-position can undergo intramolecular Friedel-Crafts acylation to form a tetracyclic system.

Table 1: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

|---|---|---|

| Electrophile | Carbocation (R⁺) | Acylium ion (RCO⁺) |

| Catalyst Requirement | Catalytic amount of Lewis acid | Stoichiometric amount of Lewis acid |

| Carbocation Rearrangement | Common, can lead to mixed products | Does not occur |

| Product Reactivity | Product is more reactive than starting material (polyalkylation is common) | Product is less reactive than starting material (no polyacylation) |

| Application to Quinoline | Problematic due to catalyst deactivation by the nitrogen atom | Also problematic for intermolecular reactions on quinoline |

Silylation Techniques for Modified Reactivity and Analytical Enhancement

Silylation, the introduction of a silyl (B83357) group (commonly -SiR₃) onto a molecule, is a versatile strategy for modifying the reactivity of heterocyclic compounds like quinoline. This functionalization can facilitate subsequent transformations and enhance analytical detection.

One approach for the silylation of quinolines involves a dearomative hydrosilylation. This method uses silane (B1218182) reagents to add both a hydrogen and a silyl group across the quinoline ring system, breaking its aromaticity. The regioselectivity of this reaction, meaning where the silyl group attaches, can be controlled by the reaction conditions. For instance, a wide range of substituted quinolines can undergo this reaction, tolerating functional groups such as esters, nitriles, and halides. The resulting silylated dihydroquinolines are versatile intermediates. The silyl group can act as a handle for further derivatization, while the remaining double bond in the ring can undergo other chemical transformations.

Another method employs zinc triflate (Zn(OTf)₂) as a catalyst for the dehydrogenative silylation of quinoline. This reaction directly replaces a C-H bond on the quinoline ring with a C-Si bond, preserving the aromaticity of the system. This process is believed to occur through an electrophilic aromatic substitution-type mechanism, where the zinc catalyst activates the silane.

The introduction of a silyl group can significantly alter the reactivity of the quinoline ring. For example, silylated quinolines can participate in cross-coupling reactions, allowing for the introduction of various other functional groups at a specific position. This enhanced reactivity opens up pathways to complex quinoline derivatives that are otherwise difficult to synthesize.

Table 2: Silylation Methods for Quinoline Derivatives

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Dearomative Hydrosilylation | Trialkylsilanes | Breaks aromaticity; introduces silyl and hydrogen atoms; creates versatile dihydroquinoline intermediates. |

| Dehydrogenative Silylation | Et₃SiH, Zn(OTf)₂ | Preserves aromaticity; directly replaces a C-H bond with a C-Si bond. |

Microwave-Assisted Synthesis and Derivatization Protocols for Quinoline Derivatives

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like quinolines. The primary benefits include dramatically reduced reaction times, often from hours to minutes, and frequently improved reaction yields.

This technology has been successfully applied to various classical reactions for quinoline synthesis. For example, the reaction of isatins with ketones in a basic medium to produce quinoline-4-carboxylic acids can be performed efficiently under microwave irradiation. This method provides a rapid and clean route to these important quinoline derivatives. Similarly, the synthesis of esters and hydrazides from these carboxylic acids can also be accelerated using microwaves, with reactions completing in minutes and yielding excellent results.

Microwave irradiation is also effective for multi-component reactions, which allow for the construction of complex molecules in a single step. One-pot, three-component procedures for synthesizing quinoline-hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines, have been developed using microwave assistance. These reactions proceed by mixing a formyl-quinoline derivative, a primary heterocyclic amine, and a cyclic 1,3-diketone in a suitable solvent and irradiating the mixture. This approach provides a versatile and efficient pathway to a diverse range of complex quinoline-based structures.

The efficiency of microwave-assisted synthesis stems from the direct heating of the solvent and reactants through dielectric loss, leading to rapid and uniform temperature increases that are difficult to achieve with conventional oil baths. This rapid heating can accelerate reaction rates and sometimes lead to different product distributions or higher purity products.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Quinoline-4-carboxylic acid synthesis | Several hours | 15 minutes | Often higher yields and cleaner products |

| Esterification of quinoline-4-carboxylic acid | Hours | 10 minutes | Significant time reduction |

| Three-component synthesis of quinoline hybrids | Long reaction times, often requiring reflux | 8-20 minutes | Drastic reduction in time, good yields |

Stereoselective Synthesis Approaches for 4-Benzoylquinoline (B1642027) Derivatives

Achieving stereoselectivity in the synthesis of 4-benzoylquinoline derivatives, particularly those with chiral centers, requires sophisticated chemical strategies. While direct stereoselective acylation at the 4-position of a pre-formed quinoline ring is not a common transformation, stereochemistry can be introduced through other means, such as asymmetric reactions that construct the quinoline ring itself or by modifying precursors in a stereocontrolled manner.

One relevant strategy is the enantioselective aza-Friedel-Crafts reaction. Although this reaction typically involves the addition of an amine to an electrophile, its principles can be adapted to related C-C bond-forming reactions. For example, new classes of axially chiral biaryl quinoline ligands have been developed. When paired with a metal catalyst, such as silver triflate (AgOTf), these chiral ligands can effectively catalyze the enantioselective reaction between nucleophiles like 2-methylindoles and electrophiles such as isatin (B1672199) N-Boc ketimines. This approach generates multifunctional chiral products with high enantioselectivities (up to 96% ee). The success of this method relies on the specific pairing of the chiral quinoline-based ligand with the metal catalyst, which creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.

While this example does not directly form a 4-benzoylquinoline, it demonstrates a key principle: the use of chiral quinoline-based ligands to induce stereoselectivity in reactions. A similar strategy could be envisioned where a prochiral nucleophile is added to the 4-position of a quinoline derivative activated by an acyl group, or where an organometallic reagent adds to a 4-acyl quinoline in the presence of a chiral ligand, thereby creating a chiral alcohol that can be subsequently oxidized.

Furthermore, dearomative hydroboration of quinolines can be conducted regioselectively, which can be a starting point for stereoselective modifications. The introduction of a boron functional group allows for a wide range of subsequent stereocontrolled transformations, potentially leading to chiral 4-substituted quinoline derivatives.

Mechanistic Investigations and Reaction Pathways of 4 4 Butylbenzoyl Quinoline Chemistry

Elucidation of Reaction Mechanisms through Experimental and Computational Studies

The precise mechanisms governing the formation of 4-(4-butylbenzoyl)quinoline are often elucidated through a synergistic combination of experimental and computational methods. These studies are critical for optimizing reaction conditions, improving yields, and controlling regioselectivity. rsc.orgnih.gov

Experimental investigations provide tangible evidence of reaction pathways. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to identify and characterize reaction intermediates and final products. unipi.itnih.gov For instance, in reactions involving the functionalization of quinoline (B57606), kinetic studies can help determine the rate-determining step, while isotopic labeling experiments can trace the path of specific atoms throughout the reaction sequence.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms at a molecular level. nih.govnih.govmdpi.com DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates that may be too transient to observe experimentally. nih.gov These studies help to clarify the role of additives, explain observed regioselectivity, and predict the most favorable reaction pathways. rsc.orgnih.gov For example, computational models can elucidate the coordination of a metal catalyst to the quinoline N-oxide, followed by C-H activation, which is a common pathway for functionalization. researchgate.netrsc.org

| Methodology | Application in Mechanism Elucidation | Key Insights Provided |

|---|---|---|

| Experimental Methods | ||

| Kinetic Isotope Effect (KIE) Studies | Determining if C-H bond cleavage is the rate-determining step. | Confirmation of C-H activation in the primary reaction pathway. nih.gov |

| In-situ Spectroscopy (NMR, IR) | Monitoring the formation and decay of intermediates during the reaction. | Direct observation of transient species and catalytic intermediates. |

| Cyclic Voltammetry | Investigating redox properties and electron transfer steps. | Measurement of reduction and oxidation potentials of reactants and intermediates. unipi.itnih.gov |

| Computational Methods | ||

| Density Functional Theory (DFT) | Calculating the energies of reactants, intermediates, and transition states. | Mapping reaction pathways, predicting activation barriers, and explaining regioselectivity. rsc.orgnih.govnih.gov |

| Molecular Docking | Simulating the interaction between a substrate and a catalyst's active site. | Understanding catalyst-substrate binding modes and enantioselectivity. nih.govrsc.org |

Role of Transition Metal Catalysis in 4-Quinoline Functionalization

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient and selective pathways for C-H bond functionalization. researchgate.netnih.gov The synthesis of this compound or its precursors can be achieved through various transition-metal-catalyzed reactions that enable the direct formation of C-C bonds on the quinoline core. mdpi.com Metals such as rhodium, palladium, copper, cobalt, and iron have been extensively used for the regioselective functionalization of quinolines. nih.govmdpi.comresearchgate.netfrontiersin.org

A common strategy involves the use of a directing group, often the nitrogen atom of the quinoline ring itself or an N-oxide derivative, to guide the metal catalyst to a specific C-H bond. researchgate.netnih.gov For instance, rhodium-catalyzed C-H activation can facilitate the coupling of quinolines with various partners. rsc.orgresearchgate.net A plausible catalytic cycle for such a transformation often involves:

Coordination: The quinoline substrate coordinates to the transition metal center.

C-H Activation/Metalation: The catalyst activates a specific C-H bond (e.g., at the C4 position) to form a metallacyclic intermediate. researchgate.netresearchgate.net

Migratory Insertion or Transmetalation: The benzoyl group (from a suitable reagent like a benzoyl chloride or an arylboronic acid under carbonylative conditions) is introduced.

Reductive Elimination: The catalyst eliminates the functionalized product, this compound, and is regenerated for the next catalytic cycle. researchgate.net

Copper and iron catalysts are often favored due to their low cost and toxicity. mdpi.comfrontiersin.org Copper-catalyzed reactions, for example, can mediate the annulation of various precursors to form substituted quinolines, including those with aroyl groups at different positions. mdpi.com

| Transition Metal Catalyst | Typical Reaction Type | Relevance to 4-Aroylquinoline Synthesis |

|---|---|---|

| Rhodium (Rh) | Directed C-H Activation/Functionalization rsc.orgresearchgate.net | Direct arylation or acylation at positions guided by the quinoline nitrogen. |

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) nih.govproquest.com | Coupling of a 4-haloquinoline with a butylbenzoyl-containing organometallic reagent. |

| Copper (Cu) | Annulation and Cascade Reactions mdpi.com | Construction of the quinoline ring with a pre-installed benzoyl moiety. |

| Cobalt (Co) | C-H Activation and Annulation rsc.orgfrontiersin.org | Cost-effective alternative for C-C bond formation on the quinoline scaffold. |

| Iron (Fe) | Dehydrogenative Coupling and Cyclization organic-chemistry.org | Environmentally benign synthesis of the quinoline core from simpler precursors. |

Intramolecular Cyclization and Rearrangement Mechanisms Involving Quinoline and Benzoyl Precursors

The quinoline core itself is often constructed through intramolecular cyclization reactions. Classic methods like the Friedländer, Doebner-von Miller, and Skraup syntheses involve the cyclization of aniline (B41778) derivatives with carbonyl compounds. acs.orgnih.gov To synthesize a compound like this compound, these methods could be adapted by using precursors that already contain the necessary benzoyl functionality. For example, a Friedländer synthesis could potentially utilize a 2-aminoaryl ketone and a β-dicarbonyl compound bearing the 4-butylbenzoyl group.

Another powerful strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds via a 6-endo-dig cyclization, where an electrophile activates the alkyne, prompting the nucleophilic aniline nitrogen to attack, thereby forming the quinoline ring. By carefully choosing the substituents on the alkyne, one could potentially install the desired benzoyl group at the C4 position.

Rearrangement reactions also play a role in quinoline chemistry. For example, N-acylated dihydroquinolines have been shown to undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds. rsc.org While not a direct route to this compound, this demonstrates the potential for acyl group migration and rearrangement within the quinoline system. Similarly, acid-promoted rearrangements of arylmethyl azides can lead to substituted quinolines. acs.org The Beckmann rearrangement of ketoximes has also been employed to generate reactive nitrilium salts that can subsequently react with alkynes to form the quinoline skeleton. mdpi.com

Electron Transfer Processes in Quinoline and Benzoyl Derivative Transformations

Electron transfer (ET) processes, which involve the movement of electrons between molecules, can initiate powerful chemical transformations and are central to many photocatalytic and electrochemical synthetic methods. nih.govfrontiersin.org In the context of quinoline and benzoyl chemistry, ET can be used to generate highly reactive radical intermediates that can participate in C-C bond formation or cyclization reactions.

Photocatalysis, which uses visible light to drive chemical reactions, often relies on single-electron transfer (SET) or energy transfer (EnT) mechanisms. frontiersin.orgrsc.org A photocatalyst, upon absorbing light, can become a potent oxidant or reductant, capable of engaging with organic substrates. For instance, an excited-state photocatalyst could reduce a benzoyl derivative to a ketyl radical anion or oxidize a quinoline precursor to a radical cation, initiating a cascade of reactions leading to the desired product. organic-chemistry.orgresearchgate.net Proton-coupled electron transfer (PCET) is another relevant mechanism, particularly in reactions involving both electron and proton movement, such as the oxidation of benzyl (B1604629) groups. nih.gov

Electrochemical methods offer an alternative, reagent-free way to induce electron transfer. nih.govorganic-chemistry.org By applying an electrical potential, specific functional groups within a molecule can be selectively oxidized or reduced. The electrochemical properties of quinoline derivatives, including their reduction and oxidation potentials, have been studied, revealing a strong correlation between the chemical structure and its redox behavior. unipi.itnih.gov Such methods could be harnessed for the formylation or acylation of the quinoline ring using simple sources like methanol, proceeding through a hydrogen atom transfer (HAT) mechanism initiated by an electrochemical process. organic-chemistry.org

Computational Chemistry and Molecular Modeling of 4 4 Butylbenzoyl Quinoline Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is particularly effective for calculating the geometric and electronic properties of molecules like 4-(4-Butylbenzoyl)quinoline. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. nih.gov

DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using functionals such as Becke's three-parameter and Lee–Yang–Parr (B3LYP) in conjunction with a suitable basis set (e.g., 6-311G**), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comnih.gov From this optimized structure, a wide range of electronic properties can be derived to predict the molecule's reactivity and potential applications.

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netscirp.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. researchgate.net This energy gap is directly related to the electronic transitions within the molecule; a lower gap corresponds to a longer wavelength of light absorption. scirp.orglew.ro For this compound, the distribution of HOMO and LUMO densities would reveal the regions most involved in electron donation and acceptance. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient parts. The energy gap helps predict the molecule's behavior in charge transfer processes. wuxibiology.com

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline (B57606) Derivative System

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.55 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.80 |

Note: This table contains representative data for illustrative purposes.

In the context of photochemical behavior, understanding a molecule's role as a donor or acceptor of electrons is crucial. The quinoline and benzoyl moieties in this compound suggest it could participate in donor-acceptor interactions. researchgate.net The electron-withdrawing nature of the carbonyl group and the quinoline ring system makes them potential electron acceptor sites.

Computational methods can identify and quantify these sites. Analysis of the LUMO map reveals the most probable regions for accepting an electron during a photochemical reaction. Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ) and electrophilicity (ω), can quantify the molecule's tendency to accept electrons. A higher electrophilicity index indicates a stronger capability as an electron acceptor. mdpi.com This information is vital for understanding mechanisms like fluorescence quenching or designing molecular systems for applications in electronics where electron transfer is a key process. researchgate.netbgu.ac.il

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides insights into a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the molecule's conformational landscape—the full range of shapes it can adopt. nih.govresearchgate.net

For this compound, MD simulations would be particularly useful for exploring the flexibility of the butyl chain and the rotational freedom around the single bond connecting the benzoyl group to the quinoline ring. These simulations, often performed using force fields like CHARMM or GAFF, can identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or a solvent). mdpi.comnih.gov The resulting free-energy landscape maps the stability of different conformations, highlighting the energy barriers between them and providing a detailed picture of the molecule's dynamic behavior. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgwiley-vch.de Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the properties of individual atoms to be calculated. amercrystalassn.org

A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. wiley-vch.demuni.cz The properties of the electron density at the BCP are used to characterize the nature of the chemical bond. Key indicators include:

The electron density (ρ(r)) : Higher values indicate a stronger bond.

The Laplacian of the electron density (∇²ρ(r)) : A negative value signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, common in ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz

The total energy density (H(r)) : A negative value for H(r) is also indicative of covalent character.

For this compound, QTAIM analysis would allow for the precise characterization of every bond, from the covalent C-C and C-N bonds within the aromatic rings to the weaker intramolecular interactions that might influence its conformation.

Noncovalent Interaction (NCI) Plot Index for Weak Interactions

Weak, noncovalent interactions (NCIs) are fundamental to molecular conformation, crystal packing, and biological recognition. The NCI plot index is a visualization tool that reveals these interactions in real space based on the electron density (ρ) and its reduced density gradient (s). nih.govjussieu.fr

NCI analysis identifies regions of low electron density and low reduced gradient, which are signatures of noncovalent interactions. chemtools.org These regions are then plotted as isosurfaces and colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian. This coloring scheme distinguishes between different types of interactions:

Blue surfaces : Indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces : Represent weak, attractive van der Waals interactions.

Red surfaces : Signify repulsive steric clashes. chemtools.orgresearchgate.net

In this compound, NCI plots would visualize intramolecular interactions, such as potential C-H···O or C-H···N contacts, that help stabilize its three-dimensional structure.

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. doi.org

By mapping various properties onto this surface, one can gain detailed insights into the crystal packing. A key tool is the normalized contact distance (dnorm), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. mdpi.com

This analysis is often paired with 2D fingerprint plots, which summarize all the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). researchgate.net The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area can be calculated, providing a quantitative summary of the interactions governing the crystal structure. mdpi.com For this compound, this analysis would reveal how molecules pack together and which forces, such as hydrogen bonds or π-π stacking, are most significant. nih.govnih.gov

Table 2: Representative Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 50.5 |

| C···H / H···C | 25.2 |

| O···H / H···O | 12.8 |

| N···H / H···N | 8.5 |

Note: This table contains representative data for a molecule with similar elemental composition to illustrate the output of a Hirshfeld analysis.

Table of Compounds Mentioned

| Compound Name |

|---|

PIXEL Calculations for Estimating Intermolecular Interaction Energies

In the computational analysis of molecular crystals, understanding the nature and magnitude of intermolecular forces is crucial for predicting and explaining their packing arrangements. The PIXEL method offers a robust framework for calculating intermolecular interaction energies in crystalline solids, providing a detailed partition of these energies into their fundamental components. This approach moves beyond simple geometric analyses to offer quantitative insights into the forces governing the supramolecular architecture of compounds like this compound.

The PIXEL method, which stands for "PIx-el," is based on a semi-classical approach that calculates the interaction energy between molecules as a sum of Coulombic, polarization, dispersion, and repulsion energies. The electron density of the molecule, typically obtained from high-level quantum mechanical calculations (e.g., using Gaussian software at the MP2/6-31G(d,p) level), is divided into a grid of "pixels." The interaction between the electron densities of two neighboring molecules is then calculated on a pixel-by-pixel basis. nih.gov

The total interaction energy (E_tot) can be expressed as the sum of its components:

E_tot = E_coul + E_pol + E_disp + E_rep

Where:

E_coul (Coulombic energy) represents the electrostatic interactions between the static charge distributions of the molecules.

E_pol (Polarization energy) accounts for the induction effects, where the charge distribution of one molecule is distorted by the electric field of another.

E_disp (Dispersion energy) corresponds to the attractive London dispersion forces arising from instantaneous fluctuations in electron density.

E_rep (Repulsion energy) is the short-range Pauli repulsion that prevents molecules from collapsing into each other.

For a hypothetical analysis of this compound, PIXEL calculations would be performed on pairs of molecules within the crystal lattice to identify the most significant interactions. The results of such calculations are typically presented in a tabular format, detailing the energy components for each interacting molecular pair. While specific experimental data for this compound is not available, the following tables illustrate the type of data generated from PIXEL calculations for similar heterocyclic compounds.

Table 1: Representative PIXEL Interaction Energies for a Dimer of a Quinoline Derivative

| Interaction Type | Coulombic (E_coul) (kJ/mol) | Polarization (E_pol) (kJ/mol) | Dispersion (E_disp) (kJ/mol) | Repulsion (E_rep) (kJ/mol) | Total (E_tot) (kJ/mol) |

| Dimer 1 | -25.2 | -2.1 | -85.4 | 57.5 | -67.1 |

| Dimer 2 | -26.5 | -4.7 | -73.2 | 54.3 | -61.7 |

This table presents hypothetical data based on interactions found in similar quinoline structures. iucr.org

The data in Table 1 showcases how different molecular pairings can exhibit varying energy profiles. For example, Dimer 1 might represent a hydrogen-bonded interaction, characterized by a significant Coulombic contribution, while Dimer 2 could represent a π-π stacking interaction, where dispersion forces are more dominant. iucr.org

Furthermore, the summation of all pairwise interactions within the crystal lattice provides the total lattice energy. The relative contributions of the different energy components to the total lattice energy can also be evaluated.

Table 2: Partitioning of Total Lattice Energy for a Hypothetical Quinoline Crystal

| Energy Component | Energy (kJ/mol) | Contribution (%) |

| Coulombic (E_coul) | -56.6 | 28.9% |

| Polarization (E_pol) | -20.7 | 10.6% |

| Dispersion (E_disp) | -151.2 | 77.1% |

| Repulsion (E_rep) | 88.2 | -45.0% |

| Total Lattice Energy | -140.3 | 100% |

This table illustrates a hypothetical energy partitioning for a molecular crystal, demonstrating the dominance of dispersion forces in this example. nih.gov

Intermolecular Interactions, Crystal Engineering, and Supramolecular Assembly of 4 4 Butylbenzoyl Quinoline

Analysis of Hydrogen Bonding Interactions in the Solid State

In the solid state, hydrogen bonds are among the most significant directional interactions that guide molecular assembly. For quinoline (B57606) derivatives, various types of hydrogen bonds can be observed, depending on the substituents present. mdpi.commdpi.com These can include conventional N-H...O and O-H...N bonds, as well as weaker C-H...O and C-H...N interactions. mdpi.comnih.gov

A hypothetical data table for such interactions, if data were available, might look like this:

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | Angle (°) |

| C-H...N | 0.93 | 2.50 | 3.40 | 160 |

| C-H...O | 0.93 | 2.40 | 3.30 | 155 |

Characterization of Pi-Stacking (π...π) and C-H...π Interactions in Crystal Packing

Aromatic rings, such as the quinoline and benzoyl moieties in 4-(4-Butylbenzoyl)quinoline, are known to engage in π-stacking interactions. researchgate.netnih.gov These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a vital role in the stabilization of crystal structures. rsc.org The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements.

In addition to π-π stacking, C-H...π interactions, where a C-H bond points towards the face of an aromatic ring, are also common in the crystal packing of aromatic compounds. nih.gov The butyl group in this compound provides several C-H bonds that could potentially engage in such interactions with the quinoline or benzoyl rings of neighboring molecules.

A representative data table for these interactions could be:

| Interaction Type | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |

| π...π (Quinoline-Benzoyl) | 3.5 - 4.0 | 0 - 20 |

| C-H...π (Butyl-Quinoline) | 3.0 - 3.5 | N/A |

Application of Crystal Engineering Principles to Design and Control Solid-State Forms

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. researchgate.net By understanding and controlling the intermolecular interactions, it is possible to influence the crystal packing and potentially generate different solid-state forms, such as polymorphs, solvates, and co-crystals. The presence of both hydrogen bond acceptors (N, O) and aromatic rings in this compound would make it an interesting target for crystal engineering studies. For instance, co-crystallization with molecules capable of forming strong hydrogen bonds could lead to new supramolecular synthons and novel crystal structures.

Principles of Supramolecular Chemistry in this compound Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The principles of molecular recognition and self-assembly are central to this field.

Coordination Chemistry with 4-Benzoylquinoline (B1642027) as Ligands

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. researchgate.net As such, 4-benzoylquinoline derivatives can act as ligands in the formation of coordination complexes. The electronic and steric properties of the benzoyl and butyl substituents would influence the coordination behavior of this compound, affecting the geometry and stability of the resulting metal complexes.

Non Therapeutic Applications and Materials Science Perspectives of 4 4 Butylbenzoyl Quinoline

Optoelectronic Properties and Potential Device Applications

The extended π-conjugated system of the quinoline (B57606) ring, coupled with the electron-withdrawing nature of the benzoyl group, suggests that 4-(4-Butylbenzoyl)quinoline possesses interesting photophysical properties. The butyl group, an electron-donating alkyl substituent, can further modulate these properties through inductive effects and by influencing molecular packing in the solid state. These characteristics make it a candidate for investigation in various organic electronic devices.

Quinoline derivatives have been extensively investigated as materials for OLEDs, serving as electron transporters, hole transporters, or emitters. The benzophenone (B1666685) moiety, structurally related to the benzoyl group, is known to be a classical phosphor with high intersystem crossing efficiency, a characteristic that is beneficial for the development of thermally activated delayed fluorescent (TADF) emitters. TADF materials can harvest both singlet and triplet excitons, leading to potentially high external quantum efficiencies in OLEDs.

The donor-acceptor (D-A) architecture is a common design strategy for TADF emitters, where an electron-donating unit is linked to an electron-accepting unit. In this compound, the quinoline ring can act as an acceptor, while the butyl-substituted phenyl group can serve as a donor. The separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in such D-A structures can lead to a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC).

Table 1: Potential Optoelectronic Properties of this compound and Related Structures

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Compounds |

| Emission Color | Blue to Green | Quinazoline-based TADF materials show emission in this range. researchgate.net |

| Fluorescent Properties | Potential for fluorescence, tunable by substituents. | 3-acyl-4-quinolones exhibit fluorescent properties. researchgate.net |

| TADF Potential | Possible due to D-A structure. | Benzophenone derivatives are candidates for TADF emitters. |

| Charge Transport | Potential electron-transporting capabilities. | Phenylquinoline derivatives used as interfacial layers in OLEDs. researchgate.net |

It is plausible that derivatives of this compound could be engineered to fine-tune their emission color and efficiency. For instance, the introduction of stronger donor groups on the benzoyl ring or modifications to the quinoline core could shift the emission wavelength and enhance TADF properties.

In the realm of organic photovoltaics, quinoline derivatives have been explored as components of dye-sensitized solar cells (DSSCs) and as electron-acceptor materials in bulk heterojunction (BHJ) solar cells. The electron-accepting nature of the quinoline scaffold makes it a suitable candidate for facilitating charge separation at the donor-acceptor interface.

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Quinoline derivatives have been investigated as n-type semiconductors in OFETs due to their electron-deficient nature.

Phenylquinoline derivatives have been successfully employed as interfacial layers in n-channel OFETs, leading to enhanced electron mobility. researchgate.net This suggests that the quinoline moiety can facilitate electron transport. The molecular structure of this compound, with its relatively planar aromatic core, could allow for favorable π-π stacking in the solid state, which is crucial for efficient charge transport. The butyl group might influence the thin-film morphology and molecular packing, which are critical parameters for achieving high charge carrier mobility.

Catalytic Applications of 4-Benzoylquinoline (B1642027) Scaffolds (e.g., Organocatalysis, Metal-Catalyzed Processes)

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal catalysts. Furthermore, the ketone group in the benzoyl moiety can participate in hydrogen bonding and other non-covalent interactions, which is a key feature in many organocatalysts.

While there is no direct evidence of this compound itself being used as a catalyst, the broader class of quinoline derivatives has been employed as ligands in various metal-catalyzed reactions, including cross-coupling reactions. nih.govmdpi.com For instance, quinoline-based ligands have been used in nickel-catalyzed cross-electrophile coupling reactions. nih.gov The electronic properties of the quinoline ring and the steric environment around the nitrogen atom can be tuned by substituents, thereby influencing the catalytic activity and selectivity of the metal complex.

In the context of organocatalysis, the ketone functionality in the 4-benzoylquinoline scaffold could potentially be exploited. Ketones can act as hydrogen bond acceptors, activating substrates in a similar fashion to other organocatalysts. Although research in this specific area is lacking, the principles of organocatalysis suggest that a chiral derivative of 4-benzoylquinoline could potentially be developed for asymmetric transformations. For example, chiral phosphoric acids have been used to catalyze the asymmetric transfer hydrogenation of quinolines. acs.org

Utilization as Precursors and Building Blocks for Novel Heterocyclic Systems

The 4-benzoylquinoline scaffold contains several reactive sites that can be utilized for the synthesis of more complex heterocyclic systems. The carbonyl group of the benzoyl moiety is a versatile functional group that can undergo a variety of transformations, such as reductions, additions of nucleophiles, and condensation reactions. The quinoline ring itself can also be functionalized through electrophilic or nucleophilic substitution reactions.

For instance, the ketone group can serve as a handle for constructing fused ring systems. Reductive cyclization of related nitroaryl-substituted dihydrofurans, which contain a carbonyl group, has been shown to produce quinoline derivatives. researchgate.net This suggests that the carbonyl group in this compound could be a starting point for similar cyclization strategies to build novel polycyclic architectures.

Furthermore, 4-aryl(benzyl)amino-4-heteroarylbut-1-enes have been used as building blocks for the synthesis of pyridylquinolines, demonstrating the utility of substituted quinolines in constructing complex heterocyclic frameworks. nih.govresearchgate.net The reactivity of the quinoline nucleus and the benzoyl group in this compound could be exploited in multi-component reactions to generate diverse libraries of heterocyclic compounds. The development of synthetic methodologies utilizing such building blocks is an active area of research in organic chemistry. sigmaaldrich.comscirp.org

Q & A

Q. What are the common synthetic routes for 4-(4-Butylbenzoyl)quinoline, and what methodological considerations are crucial for optimizing yield and purity?

Answer: The synthesis of this compound typically involves:

- Nucleophilic substitution : Reacting 4-haloquinoline derivatives with 4-butylbenzoyl precursors under basic conditions. Halogen atoms (e.g., Cl, Br) at the 4-position of quinoline are replaced via Friedel-Crafts acylation or metal-catalyzed cross-coupling reactions .

- Reduction methods : Using Fe/HCl for nitro group reduction in intermediates, followed by cyclization (e.g., Skraup or Doebner-Miller reactions) to form the quinoline core .

Q. Optimization considerations :

- Purification : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) to isolate the product.

- Analytical validation : NMR (¹H/¹³C) to confirm substitution patterns, HPLC to assess purity (>95%), and X-ray crystallography (if crystalline) for structural confirmation .

Q. How does the substitution pattern on the quinoline ring influence the compound’s physicochemical properties, and what analytical techniques are recommended for characterization?

Answer:

- Electron-withdrawing groups (e.g., -CO- at position 4) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Hydrophobic substituents (e.g., 4-butylbenzoyl) improve lipid solubility, impacting bioavailability .

- Key analytical techniques :

Advanced Research Questions

Q. In pharmacological studies, how can researchers address discrepancies in cytotoxicity data of this compound derivatives across different cancer cell lines?

Answer: Discrepancies may arise from:

- Cell line variability : Differences in membrane permeability (e.g., P-glycoprotein expression) or metabolic activity.

- Assay conditions : Varying incubation times or serum concentrations affecting compound stability.

Q. Methodological solutions :

- Standardized protocols : Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo®) for consistency.

- Dose-response curves : Calculate IC50 values across ≥3 replicates to identify outlier cell lines .

- Mechanistic studies : Combine cytotoxicity data with apoptosis assays (Annexin V/PI staining) to confirm mode of action .

Q. What strategies are effective in resolving contradictory results in the antimycobacterial activity of structurally similar quinoline derivatives?

Answer: Contradictions may stem from:

- Structural nuances : Minor changes (e.g., -OCH3 vs. -CF3 at position 6) altering target binding.

- Assay sensitivity : Differences in bacterial strain susceptibility (e.g., M. tuberculosis H37Rv vs. clinical isolates).

Q. Resolution strategies :

- Comparative SAR analysis : Synthesize analogs with systematic substituent variations and test against a standardized panel of mycobacterial strains .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with mycobacterial targets (e.g., InhA enzyme) and prioritize high-affinity candidates .

Q. How can reduction byproducts of this compound be minimized during synthesis, and what analytical approaches ensure product integrity?

Answer:

- Byproduct sources : Over-reduction of the quinoline ring (e.g., tetrahydroquinoline formation) or incomplete acylation.

- Mitigation methods :

Q. Analytical validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.